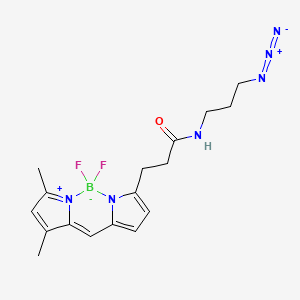

BDP FL azide

Description

Properties

IUPAC Name |

N-(3-azidopropyl)-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BF2N6O/c1-12-10-13(2)25-16(12)11-15-5-4-14(26(15)18(25,19)20)6-7-17(27)22-8-3-9-23-24-21/h4-5,10-11H,3,6-9H2,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOHTCNDGJLUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BDP FL Azide for Researchers and Drug Development Professionals

CAS Number: 1379771-95-5[1][2][3]

Introduction

BDP FL azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is characterized by its bright green fluorescence, high photostability, and a reactive azide group that enables its use in bioorthogonal chemistry, specifically in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This technical guide provides a comprehensive overview of BDP FL azide, including its physicochemical properties, detailed experimental protocols for its application in labeling biomolecules, and visualizations of relevant chemical and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging fluorescent labeling for their studies.

Physicochemical and Spectroscopic Properties

BDP FL azide is recognized for its excellent spectroscopic properties, which make it a versatile tool in fluorescence-based applications. It is compatible with standard fluorescein (FAM) and Alexa Fluor 488 filter sets. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1379771-95-5, 2243566-18-7 | |

| Molecular Formula | C₁₇H₂₁BF₂N₆O | |

| Molecular Weight | 374.20 g/mol | |

| Appearance | Orange solid | |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 512 nm | |

| Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.97 | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | |

| Storage Conditions | Store at -20°C in the dark. Avoid prolonged exposure to light. |

Core Applications in Research and Drug Development

The primary utility of BDP FL azide lies in its ability to be covalently attached to alkyne-modified biomolecules via click chemistry. This enables a wide range of applications, including:

-

Biomolecule Labeling: Covalent labeling of proteins, nucleic acids, and other biomolecules for visualization and tracking.

-

Fluorescence Imaging: High-resolution imaging of labeled molecules in both live and fixed cells.

-

Flow Cytometry: Detection and quantification of labeled cells and particles.

-

Drug Delivery and Uptake Studies: Monitoring the cellular uptake and distribution of drug candidates.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and oligonucleotides with BDP FL azide using copper(I)-catalyzed click chemistry.

Protocol 1: Labeling of Alkyne-Modified Proteins

This protocol outlines the steps for conjugating BDP FL azide to a protein that has been previously modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in a sodium azide-free buffer

-

BDP FL azide

-

1.5x Protein Labeling Buffer (containing THPTA ligand and aminoguanidine)

-

Ascorbic acid (freshly prepared 50 mM stock solution in water)

-

DMSO or DMF for dissolving BDP FL azide

-

Inert gas (argon or nitrogen)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Prepare Reagents:

-

Dissolve BDP FL azide in DMSO or DMF to a stock concentration of 10 mM.

-

Prepare a fresh 50 mM stock solution of ascorbic acid in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.

-

Add the BDP FL azide stock solution to the protein mixture. The recommended molar excess of the dye is typically 3-fold, but may need to be optimized (ranging from 1.5 to 10-fold). Vortex briefly to mix.

-

-

Degassing (Recommended):

-

To prevent oxidation of the copper(I) catalyst, degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I).

-

Flush the headspace of the tube with the inert gas and cap it tightly.

-

Vortex the solution gently.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 8-16 hours, protected from light.

-

-

Purification:

-

Purify the labeled protein from unreacted dye and other reaction components using dialysis or size-exclusion chromatography.

-

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of an alkyne-containing DNA or RNA oligonucleotide with BDP FL azide.

Materials:

-

Alkyne-modified oligonucleotide

-

BDP FL azide (10 mM stock in DMSO)

-

Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

-

Ascorbic acid (freshly prepared 5 mM stock in water)

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

DMSO

-

Inert gas (argon or nitrogen)

-

Acetone or ethanol for precipitation

-

Purification system (e.g., RP-HPLC or PAGE)

Procedure:

-

Reaction Setup:

-

Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

-

Add 2M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex.

-

Add the 10 mM BDP FL azide stock solution. A 1.5-fold molar excess relative to the oligonucleotide is recommended. Vortex to mix.

-

-

Catalyst Addition:

-

Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Flush the vial with inert gas and cap it tightly. Vortex thoroughly. If precipitation occurs, heat the vial at 80°C for 3 minutes and vortex again.

-

-

Incubation:

-

Incubate the reaction at room temperature overnight, protected from light.

-

-

Precipitation and Purification:

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA).

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the conjugate.

-

Discard the supernatant, wash the pellet with acetone, and centrifuge again.

-

Dry the pellet and purify the conjugate using reverse-phase HPLC (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving BDP FL azide.

Caption: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Workflow.

Caption: Experimental Workflow for Cellular Imaging of a Drug Target.

References

BDP FL azide chemical structure

An In-Depth Technical Guide to BDP FL Azide for Researchers and Drug Development Professionals

Introduction

BDP FL azide is a fluorescent probe widely utilized in biological research and drug development for the labeling and detection of biomolecules. As an analog of BODIPY® FL azide, it belongs to the borondipyrromethene class of dyes, which are known for their bright fluorescence, high photostability, and high quantum yields in aqueous environments.[1][2] This technical guide provides a comprehensive overview of BDP FL azide, including its chemical structure, spectral properties, and a detailed protocol for its application in bio-conjugation via click chemistry.

Chemical Structure and Properties

BDP FL azide is characterized by a core borondipyrromethene fluorophore functionalized with an azide group. This azide moiety allows for its covalent attachment to alkyne-modified biomolecules through a highly selective and efficient bio-orthogonal reaction known as click chemistry.[3]

The chemical formula for BDP FL azide is C17H21BF2N6O, and it has a molecular weight of approximately 374.2 g/mol .[2][4] It is typically supplied as an orange solid and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. For optimal stability, BDP FL azide should be stored at -20°C in the dark, as it is sensitive to light.

Quantitative Data

The spectral properties of BDP FL azide make it compatible with standard fluorescein (FAM) and Alexa Fluor 488 filter sets. A summary of its key quantitative spectral data is presented in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 - 512 nm | |

| Molar Extinction Coefficient (ε) | 80,000 - 92,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.97 |

Applications in Research and Drug Development

The primary application of BDP FL azide is the fluorescent labeling of alkyne-containing biomolecules, such as proteins, nucleic acids, and other cellular components, through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is highly specific and efficient, allowing for precise labeling in complex biological samples.

Key applications include:

-

Fluorescence Imaging: Enables the visualization of labeled biomolecules in both live and fixed cells.

-

Flow Cytometry: Used for the detection and analysis of labeled cells and particles.

-

Biomolecule Labeling: Facilitates the study of proteins, nucleic acids, and other biomolecules in various research contexts.

Experimental Protocol: Labeling of Alkyne-Modified Proteins

This section details a representative protocol for the conjugation of an alkyne-modified protein with BDP FL azide using a copper-catalyzed click reaction.

Materials and Reagents:

-

Alkyne-modified protein in an azide-free buffer

-

BDP FL azide

-

Dimethyl sulfoxide (DMSO)

-

Protein labeling buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

-

Ascorbic acid (freshly prepared 50 mM solution in water)

Experimental Workflow Diagram

Caption: Workflow for labeling an alkyne-modified protein with BDP FL azide via CuAAC.

Step-by-Step Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of BDP FL azide in high-quality, anhydrous DMSO.

-

Prepare a fresh 50 mM solution of ascorbic acid in water. This solution oxidizes readily and should be made immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.

-

Add the BDP FL azide stock solution to the protein mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended.

-

Gently mix the components.

-

-

Initiation of the Click Reaction:

-

Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce the copper(II) to the catalytically active copper(I) state and initiate the cycloaddition.

-

If possible, perform this and the subsequent incubation step under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of copper(I).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1 to 2 hours, protected from light.

-

-

Purification of the Labeled Protein:

-

Following incubation, purify the BDP FL-labeled protein from excess dye and other reaction components. This can be achieved using methods such as gel filtration, dialysis, or spin filtration.

-

-

Analysis and Storage:

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.

-

The purified, labeled protein can be stored under appropriate conditions, typically at -20°C or -80°C, protected from light.

-

Signaling Pathway and Logical Relationship Diagram

The underlying principle of using BDP FL azide is the bio-orthogonal "click" reaction, which creates a stable triazole linkage between the dye and the target biomolecule.

Caption: Logical diagram of the BDP FL azide labeling process via click chemistry.

References

An In-depth Technical Guide to BDP FL Azide: Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe BDP FL azide, focusing on its spectral characteristics and its primary application in bioorthogonal chemistry. Detailed experimental protocols are provided to enable researchers to effectively utilize this versatile fluorophore in their work.

Core Properties of BDP FL Azide

BDP FL azide is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3] Its azide functional group allows for its covalent attachment to alkyne-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[4][5] This high specificity and efficiency make BDP FL azide an invaluable tool for labeling a wide range of biomolecules, including proteins and nucleic acids, for visualization and quantification in biological systems. The fluorophore is compatible with standard FAM (fluorescein) and Alexa Fluor 488 filter sets, making it readily adaptable to most fluorescence-based instrumentation.

Quantitative Spectral Data

The key photophysical properties of BDP FL azide are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, ensuring optimal excitation and detection of the emitted signal.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 - 512 nm | |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.92 - 0.97 |

Experimental Protocols

This section details the methodologies for two key experimental procedures involving BDP FL azide: the determination of its fluorescence spectra and its application in labeling proteins via click chemistry.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence spectra of BDP FL azide using a spectrofluorometer.

Materials:

-

BDP FL azide

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer-compatible cuvettes (e.g., 1 cm path length quartz)

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of BDP FL azide in DMSO. Ensure the dye is fully dissolved by vortexing. Store this stock solution at -20°C, protected from light.

-

Working Solution Preparation: Dilute the 1 mM stock solution to a final concentration of 1-5 µM in PBS. The optimal concentration may require titration to achieve a signal within the linear range of the instrument.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.

-

Set the excitation and emission slit widths to optimize the signal-to-noise ratio (a starting point of 5 nm is common).

-

-

Blank Measurement:

-

Fill a cuvette with the solvent used for the working solution (PBS).

-

Place the cuvette in the spectrofluorometer.

-

Perform a scan across the intended emission and excitation ranges to measure the background fluorescence of the solvent. This will be subtracted from the sample measurements.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the known emission maximum of BDP FL azide (~510 nm).

-

Scan a range of excitation wavelengths (e.g., 400-550 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Rinse the cuvette with the BDP FL azide working solution and then fill it with the same solution.

-

Set the excitation wavelength to the determined excitation maximum (~503 nm).

-

Scan a range of emission wavelengths (e.g., 500-600 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra for both excitation and emission measurements.

-

Identify the peak wavelengths for the excitation and emission maxima.

-

Protocol for Labeling Alkyne-Modified Proteins with BDP FL Azide

This protocol describes the copper(I)-catalyzed click chemistry reaction for conjugating BDP FL azide to a protein containing an alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

BDP FL azide

-

Dimethyl sulfoxide (DMSO)

-

2M Triethylammonium acetate buffer, pH 7.0

-

5 mM Ascorbic Acid solution (freshly prepared)

-

10 mM Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution in 55% DMSO

-

Inert gas (e.g., argon or nitrogen)

-

Purification column (e.g., size-exclusion chromatography) to remove excess dye

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of BDP FL azide in DMSO.

-

Dissolve the alkyne-modified protein in water or a suitable buffer.

-

-

Reaction Setup:

-

In a reaction vial, add the alkyne-modified protein solution.

-

Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.

-

Add DMSO to the reaction mixture.

-

Add the 10 mM BDP FL azide stock solution. The molar excess of the dye may need to be optimized depending on the protein and the number of labeling sites.

-

Vortex the mixture gently.

-

-

Catalyst Addition and Reaction:

-

Add the required volume of 5 mM ascorbic acid solution to the mixture and vortex briefly.

-

Degas the solution by bubbling with an inert gas for 30-60 seconds to remove oxygen, which can interfere with the copper(I) catalyst.

-

Add the required amount of 10 mM Copper(II)-TBTA stock solution.

-

Flush the vial with inert gas and cap it tightly.

-

Vortex the mixture thoroughly.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature overnight, protected from light.

-

-

Purification:

-

Purify the labeled protein from excess dye and other reaction components using a suitable method such as size-exclusion chromatography.

-

-

Characterization:

-

Confirm successful labeling by measuring the absorbance and fluorescence of the purified protein conjugate.

-

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for Measuring Fluorescence Spectra.

Caption: Copper-Catalyzed Click Chemistry Workflow.

Caption: BDP FL Azide Labeling and Detection Pathway.

References

Unveiling the Brilliance: A Technical Guide to BDP FL Azide Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core photophysical properties of BDP FL azide, a versatile fluorescent probe with significant applications in biological research and drug development. We provide a comprehensive overview of its fluorescence quantum yield, detailed experimental methodologies for its characterization and application, and visual representations of its use in key experimental workflows.

Core Photophysical Properties of BDP FL Azide

BDP FL azide is a member of the borondipyrromethene (BODIPY) class of dyes, renowned for their exceptional photostability and high fluorescence quantum yields.[1] Its bright green fluorescence, compatible with standard FAM (fluorescein) filter sets, makes it a valuable tool for a wide range of fluorescence-based assays.[1][2] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.[3][4]

The quantitative photophysical characteristics of BDP FL azide are summarized in the table below, providing a clear comparison of its key performance indicators.

| Property | Value | Reference |

| Fluorescence Quantum Yield (Φ) | 0.97 | Not specified in a direct scientific paper, but widely cited by commercial suppliers. |

| Excitation Maximum (λ_exc) | 503 nm | Not specified in a direct scientific paper, but widely cited by commercial suppliers. |

| Emission Maximum (λ_em) | 509 nm | Not specified in a direct scientific paper, but widely cited by commercial suppliers. |

| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | Not specified in a direct scientific paper, but widely cited by commercial suppliers. |

| Solubility | DMSO, DMF | Not specified in a direct scientific paper, but widely cited by commercial suppliers. |

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield of BDP FL azide using a comparative method with a well-characterized fluorescence standard.

Materials:

-

BDP FL azide

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

High-purity solvent (e.g., ethanol or DMSO)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both BDP FL azide and the fluorescence standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.

-

Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the Gradient: The slope (gradient) of the resulting straight line is proportional to the fluorescence quantum yield.

-

Calculate Quantum Yield: The quantum yield of the BDP FL azide (Φ_x) can be calculated using the following equation:

Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_x and Grad_std are the gradients of the plots for the sample and the standard, respectively.

-

η_x and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if different).

-

Labeling of Alkyne-Modified Oligonucleotides with BDP FL Azide via Click Chemistry

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling alkyne-modified oligonucleotides with BDP FL azide.

Materials:

-

Alkyne-modified oligonucleotide

-

BDP FL azide

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

-

Dimethyl sulfoxide (DMSO)

-

Sodium ascorbate (freshly prepared 100 mM solution in water)

-

Copper(II) sulfate (CuSO₄) (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (100 mM in water)

-

Nuclease-free water

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide (e.g., 1 nmol)

-

Nuclease-free water to a final volume of 50 µL

-

2 M TEAA buffer (5 µL, final concentration 200 mM)

-

BDP FL azide (e.g., 10 nmol in 1 µL of DMSO)

-

-

Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by combining:

-

20 mM CuSO₄ (2.5 µL)

-

100 mM THPTA (2.5 µL)

-

100 mM Sodium ascorbate (5 µL)

-

-

Initiate the Reaction: Add the catalyst premix to the reaction mixture.

-

Incubate: Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows where BDP FL azide is a critical component.

Caption: Workflow for labeling and analysis of cells with BDP FL azide.

Caption: Workflow for ADC synthesis and cellular trafficking studies.

Caption: Metabolic labeling and detection of glycans using BDP FL azide.

References

An In-Depth Technical Guide to the Photophysical Properties of BDP FL Azide

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision dictated by its photophysical characteristics and chemical reactivity. BDP FL azide, a derivative of the BODIPY (boron-dipyrromethene) class of dyes, has emerged as a prominent tool for fluorescent labeling.[][] This guide provides a comprehensive overview of its core properties, experimental methodologies for their characterization, and its application in bio-conjugation.

BDP FL azide is a bright, green-emitting fluorophore recognized for its high photostability and substantial fluorescence quantum yield, particularly in aqueous environments.[3][4][5] Its azide functional group enables its covalent attachment to alkyne-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This specific and efficient reaction makes BDP FL azide an invaluable reagent for labeling proteins, nucleic acids, and other molecules for visualization and analysis.

Core Photophysical Properties

The utility of BDP FL azide in fluorescence-based applications stems from its excellent photophysical parameters. It is compatible with standard FAM (fluorescein) and Alexa Fluor 488 filter sets, making it readily adaptable to common fluorescence instrumentation.

Data Summary

The quantitative photophysical properties of BDP FL azide are summarized below. These values represent the consensus from multiple suppliers and are typically measured in solvents like methanol or aqueous buffers (e.g., PBS, pH 7.4).

| Property | Value | Source(s) |

| Absorption Maximum (λabs) | 503 nm | |

| Emission Maximum (λem) | 509 - 512 nm | |

| Molar Extinction Coefficient (ε) | 80,000 - 92,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φf) | ~0.97 | |

| Fluorescence Lifetime (τ) | ~4-5 ns (estimated from BDP FL conjugates) | |

| Correction Factor at 260 nm (CF260) | 0.015 | |

| Correction Factor at 280 nm (CF280) | 0.027 |

Key Applications and Workflow

The primary application of BDP FL azide is the fluorescent labeling of biomolecules via click chemistry. This process allows for the specific and efficient attachment of the bright, photostable BDP FL dye to a target molecule for subsequent detection and analysis in techniques like fluorescence imaging and flow cytometry.

References

BDP FL Azide: A Comprehensive Technical Guide for Advanced Biological Research

For Immediate Release

This technical guide provides an in-depth overview of BDP FL azide, a high-performance fluorescent probe, for researchers, scientists, and drug development professionals. BDP FL azide is a bright, photostable, green-emitting dye that has become an invaluable tool for the precise labeling and visualization of biomolecules within complex biological systems. Its utility is primarily centered on its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the specific covalent attachment of the BDP FL fluorophore to a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and lipids.

Core Properties and Spectroscopic Data

BDP FL azide belongs to the borondipyrromethene (BODIPY) class of dyes, which are known for their exceptional photophysical properties.[1] These dyes are characterized by high fluorescence quantum yields that are largely insensitive to the polarity of their environment, sharp excitation and emission peaks, and high photostability, making them ideal for demanding imaging applications.[1]

The key quantitative specifications of BDP FL azide are summarized in the table below, providing a clear reference for experimental design and instrument setup.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₁BF₂N₆O | [2] |

| Molecular Weight | 374.20 g/mol | [2] |

| Excitation Maximum (λex) | 503-504 nm | [3] |

| Emission Maximum (λem) | 509-514 nm | |

| Extinction Coefficient (ε) | 85,000 - 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.97 | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM, alcohols) |

Principle of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of BDP FL azide is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" reaction forms a stable triazole linkage between the azide moiety of BDP FL and a terminal alkyne group on a target biomolecule. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups, allowing for the precise labeling of target molecules in complex biological samples, including live cells.

The CuAAC reaction is known for its high efficiency, rapid kinetics, and biocompatibility when appropriate ligands are used to stabilize the copper(I) catalyst and minimize cellular toxicity.

Key Applications in Research and Drug Development

BDP FL azide has a broad range of applications in molecular and cell biology, as well as in the drug development pipeline. Its versatility allows for the investigation of a wide array of biological processes.

Fluorescence Imaging and Microscopy

BDP FL azide is extensively used for fluorescence imaging of live and fixed cells. Its bright and stable green fluorescence makes it an excellent choice for long-term imaging experiments with minimal phototoxicity. Researchers can visualize the subcellular localization, trafficking, and dynamics of labeled proteins, lipids, and other biomolecules.

Flow Cytometry

The fluorophore's compatibility with the FAM (fluorescein) channel allows for the use of BDP FL azide in flow cytometry to detect and quantify cells that have incorporated an alkyne-modified substrate. This is particularly useful for studying cellular processes such as proliferation, apoptosis, and metabolic activity.

Biomolecule Labeling and Bioconjugation

BDP FL azide enables the straightforward labeling of a variety of biomolecules, including proteins and nucleic acids, that have been engineered to contain an alkyne group. This allows for the creation of fluorescently tagged probes for use in a multitude of downstream applications, such as fluorescence resonance energy transfer (FRET) studies and binding assays.

Drug Delivery and Uptake Studies

In the realm of drug development, BDP FL azide can be used to track the delivery and uptake of drug candidates. By attaching an alkyne handle to a drug molecule, its journey into and within cells can be visualized and quantified after click reaction with BDP FL azide. This provides valuable insights into the pharmacokinetics and cellular distribution of novel therapeutics.

Experimental Protocols

The following are generalized protocols for common applications of BDP FL azide. It is important to note that optimization of concentrations, incubation times, and other parameters may be necessary for specific experimental systems.

Protocol 1: Labeling of Alkyne-Modified Proteins in Solution

This protocol describes the labeling of a purified protein containing an alkyne group with BDP FL azide.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

BDP FL azide stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Size-exclusion chromatography column for purification

Methodology:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the BDP FL azide stock solution. A 5-10 fold molar excess of the dye is typically recommended.

-

In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions.

-

Add the catalyst solution to the protein-dye mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purify the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).

Protocol 2: Metabolic Labeling and Imaging of Cellular Glycans

This protocol outlines the metabolic incorporation of an alkyne-modified sugar into cellular glycans, followed by fluorescent labeling with BDP FL azide.

Materials:

-

Cells in culture

-

Alkyne-modified sugar analog (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAl)

-

BDP FL azide stock solution (e.g., 10 mM in DMSO)

-

Click chemistry reaction buffer (containing CuSO₄, a copper-chelating ligand like THPTA, and a reducing agent like sodium ascorbate)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope

Methodology:

-

Metabolic Labeling: Culture cells in the presence of the alkyne-modified sugar analog for 24-72 hours to allow for its incorporation into cellular glycans.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with the fixative solution for 15-20 minutes at room temperature, and then permeabilize with the permeabilization buffer for 10-15 minutes.

-

Click Reaction: Prepare the click reaction cocktail by mixing the BDP FL azide, CuSO₄, ligand, and reducing agent in PBS.

-

Labeling: Remove the permeabilization buffer and incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.

-

Imaging: Mount the coverslips on a microscope slide and image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (e.g., excitation at ~488 nm and emission at ~520 nm).

References

BDP FL Azide vs. BODIPY FL Azide: A Technical Guide to Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of BDP FL azide and BODIPY FL azide, two powerful fluorescent probes for bioorthogonal labeling. This document outlines their core properties, provides detailed experimental protocols for their application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and illustrates key workflows for their use in biological research.

Introduction: The Identity of BDP FL and BODIPY FL Azides

In the field of bioorthogonal chemistry, the terms BDP FL azide and BODIPY FL azide are often used interchangeably. BDP stands for borondipyrromethene, which is the core chemical structure of the BODIPY class of fluorescent dyes. The "FL" designation signifies that their spectral characteristics are analogous to the well-known fluorophore, fluorescein, exhibiting bright green fluorescence. Therefore, BDP FL azide is not a different compound but rather a synonym or vendor-specific name for BODIPY FL azide.[1][2][3] Both refer to the same azide-functionalized, bright, and photostable green-emitting fluorophore designed for "click chemistry."[1][4]

These dyes are exceptionally useful for selectively labeling biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The azide group on the dye reacts with the terminal alkyne via the highly efficient and specific CuAAC reaction, forming a stable triazole linkage. This specificity allows for precise labeling in complex biological environments with minimal background interference.

Core Properties and Characteristics

BDP/BODIPY FL azide is a member of the borondipyrromethene class of dyes, which are noted for their high fluorescence quantum yields, even in aqueous environments, and excellent photostability compared to traditional dyes like fluorescein. These properties make them ideal for demanding applications such as fluorescence microscopy and flow cytometry.

Quantitative Data Summary

The key physicochemical and spectral properties of BDP FL azide / BODIPY FL azide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~503 nm | |

| Emission Maximum (λem) | ~509 - 512 nm | |

| Molar Extinction Coeff. (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.97 | |

| Molecular Formula | C₁₇H₂₁BF₂N₆O | |

| Molecular Weight | ~374.20 g/mol | |

| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols) | |

| Storage Conditions | Store at -20°C, protected from light, desiccate |

Experimental Protocols

The following sections provide detailed methodologies for utilizing BDP/BODIPY FL azide in common experimental contexts. These protocols are generalized and may require optimization for specific applications.

Protocol 1: In Vitro Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a purified alkyne-containing protein with BDP/BODIPY FL azide in an aqueous buffer.

Materials:

-

Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES)

-

BDP/BODIPY FL Azide

-

Click Chemistry Stock Solutions:

-

Dye Stock: 10 mM BDP/BODIPY FL Azide in DMSO.

-

Copper Stock: 20-50 mM Copper(II) Sulfate (CuSO₄) in deionized water.

-

Ligand Stock: 50-100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) ion and protects biomolecules from oxidative damage.

-

Reducing Agent Stock: 50-100 mM Sodium Ascorbate in deionized water. Must be prepared fresh.

-

Optional: 100 mM Aminoguanidine in deionized water (to prevent side reactions).

-

Methodology:

-

Preparation: In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-100 µM) in buffer. The protein solution should constitute no more than two-thirds of the final reaction volume.

-

Reagent Premix: In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL, combine the reagents in the following order:

-

Buffer

-

10 µL of 50 mM CuSO₄ (Final concentration: 1 mM)

-

25 µL of 100 mM THPTA (Final concentration: 5 mM)

-

Vortex briefly to mix. The 5:1 ligand-to-copper ratio is crucial for protecting the protein.

-

-

Reaction Assembly:

-

Add the desired amount of 10 mM BDP/BODIPY FL Azide stock to the protein solution. A 2 to 10-fold molar excess of dye over the protein is typically recommended. Vortex gently.

-

Add the catalyst premix to the protein-dye mixture.

-

-

Initiation: Add freshly prepared 100 mM sodium ascorbate to initiate the reaction. A final concentration of 2.5-5 mM is recommended.

-

Incubation: Mix the reaction by gentle inversion or slow rotation. Incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Remove the unreacted dye and catalyst components. For proteins, this is typically achieved via size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

Protocol 2: Metabolic Labeling and Imaging of Live Cells

This protocol outlines the process of introducing an alkyne-modified metabolic precursor into cells, followed by fixation, permeabilization, and CuAAC labeling for fluorescence microscopy.

Materials:

-

Mammalian cells cultured on glass coverslips

-

Alkyne-modified metabolic precursor (e.g., an alkyne-amino acid or alkyne-sugar)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Click Chemistry reagents (as listed in Protocol 1)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Methodology:

-

Metabolic Labeling: Culture cells in medium supplemented with the alkyne-modified metabolic precursor (e.g., 25-50 µM) for a desired period (e.g., 4-24 hours). This allows cellular machinery to incorporate the alkyne tag into newly synthesized biomolecules (e.g., proteins, glycans).

-

Wash and Fix: Gently wash the cells on coverslips twice with warm PBS to remove unincorporated precursor. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilize: Wash the fixed cells twice with PBS. Permeabilize the cell membranes by incubating with permeabilization buffer for 10-15 minutes. This step is crucial to allow the click chemistry reagents to access intracellular targets.

-

Click Reaction:

-

Prepare the "Click Cocktail" immediately before use. For a 500 µL final volume per coverslip:

-

Start with PBS.

-

Add BDP/BODIPY FL Azide (e.g., final concentration of 10-25 µM).

-

Add CuSO₄ (e.g., final concentration of 50 µM).

-

Add THPTA ligand (e.g., final concentration of 250 µM).

-

Add freshly prepared Sodium Ascorbate to initiate (e.g., final concentration of 2.5 mM).

-

-

Aspirate the permeabilization buffer from the cells and add the Click Cocktail.

-

-

Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

Wash and Counterstain: Wash the cells three times with PBS. If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Mount and Image: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with standard FITC/GFP filter sets.

Conclusion

BDP FL azide and BODIPY FL azide are identical, high-performance fluorescent dyes that serve as indispensable tools for bioorthogonal chemistry. Their superior brightness, photostability, and high quantum yield make them an excellent choice for a wide range of applications, from labeling purified biomolecules to imaging specific metabolic activities within cells. The provided protocols and workflows offer a robust starting point for researchers aiming to leverage the power of click chemistry for visualization and analysis in biological and drug development contexts.

References

An In-depth Technical Guide to Borondipyrromethene (BODIPY) Dyes for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Borondipyrromethene (BODIPY) dyes have become indispensable tools in biological imaging and diagnostics due to their unique photophysical properties.[1] These properties include high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability.[1][2] When combined with the versatility of "click chemistry," a suite of bioorthogonal reactions, BODIPY dyes can be precisely conjugated to a wide array of biomolecules, enabling advanced applications in cellular imaging, drug development, and theranostics.[3][4] This guide provides a technical overview of the synthesis of clickable BODIPY dyes, detailed experimental protocols for their conjugation, and a summary of their applications.

Synthesis of Clickable BODIPY Dyes

The power of using BODIPY dyes in click chemistry lies in the ability to functionalize the core BODIPY structure with either an azide or an alkyne group. This functionalization allows for covalent attachment to a target molecule bearing the complementary group. The synthesis of these "clickable" dyes typically involves modifying the BODIPY core at the meso-, α-, or β-pyrrolic positions. Introducing an ethynyl (alkyne) group, for example, creates a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

One common synthetic route involves the palladium-catalyzed Sonogashira cross-coupling of a halogenated BODIPY with a terminal alkyne. More recent, atom-economical methods include the direct C-H alkynylation of the BODIPY core, which avoids the need for pre-halogenated precursors.

Click Chemistry: Conjugating BODIPY Dyes to Biomolecules

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation. The two most prominent types of click chemistry used with BODIPY dyes are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction forms a stable triazole linkage. The copper(I) catalyst is often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. The addition of a stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and protect biomolecules from oxidative damage.

Experimental Protocol: General CuAAC Labeling of a Biomolecule

This protocol describes a general method for labeling an azide-modified biomolecule with an alkyne-functionalized BODIPY dye.

Materials:

-

Azide-modified biomolecule (e.g., protein, peptide) in a suitable aqueous buffer (e.g., PBS).

-

Alkyne-functionalized BODIPY dye, dissolved in DMSO to create a stock solution.

-

Copper(II) sulfate (CuSO₄·5H₂O) aqueous stock solution (e.g., 20 mM).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) aqueous stock solution (e.g., 50 mM).

-

Sodium ascorbate, freshly prepared aqueous stock solution (e.g., 100 mM).

-

Aminoguanidine aqueous stock solution (e.g., 100 mM).

-

Purification tools appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the appropriate buffer.

-

Add the alkyne-BODIPY dye stock solution. A 2-fold molar excess of the dye relative to the biomolecule's alkyne groups is a good starting point.

-

In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is often used.

-

Add the premixed catalyst solution to the biomolecule/dye mixture. Final concentrations are typically in the range of 50-250 µM for copper.

-

Add the aminoguanidine solution to a final concentration of 5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Protect the reaction from light and allow it to proceed at room temperature for 1-2 hours.

-

Purify the BODIPY-labeled biomolecule using a method suitable for separating the conjugate from excess dye and catalyst components.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advantage of SPAAC is that it proceeds without the need for a potentially cytotoxic copper catalyst, making it highly suitable for live-cell imaging. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The driving force for this reaction is the relief of ring strain in the cyclooctyne.

Experimental Protocol: SPAAC Labeling in Live Cells

This protocol outlines the labeling of metabolically incorporated azide-containing sugars on the surface of live cells with a DBCO-functionalized BODIPY dye.

Materials:

-

Adherent mammalian cells (e.g., HeLa, CHO).

-

Complete cell culture medium.

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling.

-

DBCO-functionalized BODIPY dye.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling: Culture cells in a medium containing Ac₄ManNAz for 24-48 hours. This allows the cells to metabolize the sugar and display azides on their surface glycoproteins.

-

SPAAC Reaction:

-

Prepare a solution of the DBCO-BODIPY dye in pre-warmed complete culture medium at a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS to remove any unincorporated Ac₄ManNAz.

-

Add the DBCO-BODIPY solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-BODIPY dye.

-

The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the specific BODIPY dye used.

-

Photophysical Properties of Clickable BODIPY Dyes

The photophysical properties of BODIPY dyes can be tuned by modifying their chemical structure. Functionalization for click chemistry can influence these properties. The following table summarizes typical photophysical data for some BODIPY derivatives.

| BODIPY Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solvent |

| BODIPY FL | ~505 | ~511 | ~80,000 | >0.9 | Methanol |

| BODIPY 493/503 | ~493 | ~503 | ~70,000 | ~0.9 | Dichloromethane |

| BODIPY 558/568 | ~558 | ~568 | ~100,000 | ~0.6 | Dichloromethane |

| Alkyne-modified BODIPY | ~499 | ~508 | ~85,000 | 0.92 | Dichloromethane |

| Azide-modified BODIPY | ~500 | ~509 | ~83,000 | 0.90 | Dichloromethane |

Note: These values are representative and can vary based on the specific substitution pattern and solvent environment.

Applications in Research and Drug Development

The combination of BODIPY dyes and click chemistry has enabled a wide range of applications:

-

Cellular Imaging: Researchers can visualize specific biomolecules, such as proteins, glycans, and nucleic acids, within living cells with high specificity and minimal perturbation. For instance, peptides targeting specific receptors like EGFR can be conjugated to BODIPY dyes to visualize receptor distribution and trafficking.

-

Drug Development: Fluorescently labeling drug candidates with BODIPY dyes via click chemistry allows for the study of their cellular uptake, distribution, and target engagement.

-

Theranostics: BODIPY dyes can also act as photosensitizers in photodynamic therapy (PDT). By attaching them to tumor-targeting molecules, it's possible to create agents that both visualize and treat cancer cells upon light activation.

Diagrams of Workflows and Pathways

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Notes and Protocols for BDP FL Azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL azide is a bright, photostable, and green-emitting fluorescent dye that is an analog of BODIPY® FL azide.[1][2] Its azide functionality allows for its versatile use in "click chemistry," a set of biocompatible and highly efficient reactions for covalently labeling biomolecules. This document provides detailed application notes and protocols for the use of BDP FL azide in two major types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods are widely employed for labeling proteins, nucleic acids, and other biomolecules for applications in fluorescence imaging, flow cytometry, and other fluorescence-based detection techniques.[1]

BDP FL Azide Properties

BDP FL azide is a borondipyrromethene-based dye known for its high quantum yield and photostability in aqueous environments.[2] It is compatible with standard FAM (fluorescein) and Alexa Fluor 488 filter sets.[1]

| Property | Value | Reference |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 512 nm | |

| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.97 | |

| Molecular Weight | 374.20 g/mol | |

| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols) | |

| Storage | Store at -20°C in the dark, desiccated. |

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used click chemistry reaction that utilizes a copper(I) catalyst to ligate an azide to a terminal alkyne, forming a stable triazole linkage. This method is highly efficient and can be performed in aqueous buffers, making it suitable for bioconjugation.

Experimental Workflow for CuAAC Labeling of an Alkyne-Modified Protein:

Caption: Workflow for labeling an alkyne-modified protein with BDP FL azide via CuAAC.

Detailed Protocol for Labeling an Alkyne-Modified Protein:

This protocol is a general guideline and may require optimization for specific proteins and applications. A 3-fold molar excess of the dye is recommended as a starting point.

Materials:

-

Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

-

BDP FL azide

-

Anhydrous DMSO

-

Copper(II) sulfate (CuSO₄)

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

-

Sodium Ascorbate

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

BDP FL Azide: Prepare a 10 mM stock solution in anhydrous DMSO.

-

CuSO₄: Prepare a 50 mM stock solution in deionized water.

-

THPTA/TBTA Ligand: Prepare a 50 mM stock solution. THPTA is water-soluble, while TBTA should be dissolved in DMSO.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

-

-

Set up the Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in an appropriate buffer.

-

Add the THPTA or TBTA ligand to the protein solution to a final concentration of 1.25 mM.

-

Add the BDP FL azide stock solution to achieve the desired molar excess (e.g., 3-fold molar excess over the protein).

-

Add the CuSO₄ stock solution to a final concentration of 0.25 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary depending on the protein and should be determined empirically.

-

-

Purification:

-

Remove the excess BDP FL azide and other small molecules by size-exclusion chromatography (SEC), dialysis, or spin filtration. The choice of purification method will depend on the properties of the labeled protein.

-

-

Analysis:

-

Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BDP FL dye (at 503 nm).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for labeling biomolecules in living cells and organisms.

Experimental Workflow for Live Cell Labeling with BDP FL Azide:

Caption: Workflow for metabolic labeling and subsequent SPAAC reaction in live cells.

Detailed Protocol for Metabolic Labeling and SPAAC of Cell Surface Glycans:

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-conjugated BDP FL dye.

Materials:

-

Adherent mammalian cells (e.g., HeLa, CHO)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-conjugated BDP FL

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling:

-

Seed cells in a suitable culture vessel (e.g., 6-well plate, chambered coverglass).

-

Allow cells to adhere and grow to the desired confluency.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.

-

-

SPAAC Labeling:

-

Prepare a stock solution of DBCO-BDP FL in DMSO.

-

Dilute the DBCO-BDP FL in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

-

Add the DBCO-BDP FL solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-BDP FL.

-

The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

-

Quantitative Data Summary

| Parameter | CuAAC | SPAAC | Reference |

| Typical Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide | |

| Catalyst | Copper(I) | None | |

| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours | |

| Biocompatibility | Suitable for in vitro and fixed cell labeling. Copper toxicity can be a concern for live cells. | Excellent for live cell and in vivo imaging due to the absence of a toxic catalyst. | |

| Second-Order Rate Constant (k₂) | ~10² - 10³ M⁻¹s⁻¹ (with ligand) | ~10⁻¹ - 1 M⁻¹s⁻¹ (DBCO) |

Application Example: Visualization of G Protein-Coupled Receptor (GPCR) Trafficking

Click chemistry with BDP FL azide can be a powerful tool to study the dynamic processes of GPCRs, such as internalization and recycling. By genetically encoding an unnatural amino acid containing an alkyne group into a specific site on the GPCR, the receptor can be specifically labeled with BDP FL azide.

Caption: Visualizing GPCR trafficking using BDP FL azide click chemistry.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency (CuAAC) | Inactive copper catalyst | Use a freshly prepared solution of sodium ascorbate. Ensure the reaction is protected from oxygen. |

| Low reactivity of alkyne/azide | Increase the concentration of the dye or the reaction time. Optimize the pH of the reaction buffer (typically 6.5-8.5). | |

| High Background Fluorescence | Non-specific binding of the dye | Ensure thorough purification of the labeled biomolecule. Include a blocking step (e.g., with BSA) for cell-based assays. |

| Incomplete removal of unreacted dye | Use a more stringent purification method (e.g., multiple rounds of dialysis or a longer SEC column). | |

| Cell Death (SPAAC) | High concentration of DBCO reagent | Perform a dose-response experiment to determine the optimal non-toxic concentration of the DBCO-BDP FL conjugate. |

| Contaminants in the dye solution | Use high-purity reagents. | |

| Precipitation of Reagents | Poor solubility of the dye or biomolecule | Add a co-solvent (e.g., up to 10% DMSO) to the reaction buffer. Ensure the biomolecule is at a suitable concentration. |

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with BDP FL Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne. This bioorthogonal reaction has found widespread use in bioconjugation, labeling, and imaging. BDP FL (BODIPY® FL) azide is a bright and photostable green-emitting fluorescent probe that is ideal for these applications. Its high quantum yield and spectral compatibility with common filter sets make it an excellent choice for sensitive detection in various biological assays.

These application notes provide detailed protocols for utilizing BDP FL azide in CuAAC reactions for labeling biomolecules and cells, along with relevant technical data and troubleshooting guidance.

Properties of BDP FL Azide

BDP FL azide is a derivative of the borondipyrromethene (BODIPY) dye core, known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH. These properties make it a robust fluorescent reporter for a wide range of applications.

| Property | Value | Reference |

| Chemical Name | N-(3-azidopropyl)-4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionamide | --- |

| Molecular Weight | 374.21 g/mol | --- |

| Excitation Maximum (λex) | 503 nm | [1][2][3] |

| Emission Maximum (λem) | 512 nm | [1] |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.97 | |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | |

| Storage | Store at -20°C, protected from light. |

Experimental Protocols

General Protocol for CuAAC Labeling of Proteins with BDP FL Azide

This protocol describes the labeling of a protein containing a terminal alkyne modification with BDP FL azide.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

BDP FL azide

-

Copper(II) Sulfate (CuSO₄) solution: 20 mM in water

-

Sodium Ascorbate solution: 100 mM in water (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (optional but recommended): 50 mM in water. THPTA is a ligand that stabilizes the Cu(I) catalyst and protects the target biomolecule from oxidative damage.

-

DMSO (Dimethyl sulfoxide)

-

Purification resin or column (e.g., size-exclusion chromatography)

Protocol:

-

Prepare a stock solution of BDP FL azide: Dissolve BDP FL azide in DMSO to a final concentration of 10 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the following reagents in the order listed:

-

Alkyne-modified protein (final concentration typically 10-100 µM)

-

BDP FL azide stock solution (2-5 molar equivalents relative to the protein)

-

THPTA solution (if used, 1-5 molar equivalents relative to CuSO₄)

-

CuSO₄ solution (final concentration 50-250 µM)

-

-

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration 1-5 mM).

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.

-

Characterization: Confirm the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the BDP FL dye (at 503 nm).

Protocol for Labeling Live Cells with BDP FL Azide

This protocol is designed for labeling cells that have been metabolically engineered to express azide- or alkyne-containing biomolecules on their surface or intracellularly.

Materials:

-

Cells cultured with an azide- or alkyne-containing metabolic precursor (e.g., an azido sugar for glycan labeling)

-

BDP FL azide

-

Copper(II) Sulfate (CuSO₄) solution: 20 mM in water

-

Sodium Ascorbate solution: 100 mM in water (prepare fresh)

-

THPTA solution: 50 mM in water

-

Cell culture medium or PBS

Protocol:

-

Prepare the "Click" reaction cocktail: In a sterile tube, prepare the following reaction mix immediately before use. For a final volume of 1 mL:

-

880 µL of cell culture medium or PBS

-

10 µL of BDP FL azide stock solution (10 mM in DMSO, final concentration 100 µM)

-

50 µL of THPTA solution (50 mM, final concentration 2.5 mM)

-

10 µL of CuSO₄ solution (20 mM, final concentration 200 µM)

-

-

Initiate the reaction: Add 50 µL of freshly prepared sodium ascorbate solution (100 mM, final concentration 5 mM) to the cocktail.

-

Label the cells:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with PBS.

-

Add the "Click" reaction cocktail to the cells.

-

-

Incubate: Incubate the cells at room temperature for 15-30 minutes, protected from light.

-

Wash: Aspirate the reaction cocktail and wash the cells three times with PBS.

-

Imaging: The cells are now ready for fluorescence microscopy analysis.

Data Presentation

Signal-to-Noise Ratio in Cellular Imaging

| Fluorescent Azide | Relative Signal-to-Noise Ratio | Reference |

| BODIPY-FL Azide | Lower | |

| Cy3 Azide | Intermediate | |

| Sulfo-Cy3 Azide | Higher |

Mandatory Visualizations

Diagrams

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Experimental workflow for labeling live cells using CuAAC with BDP FL azide.

Caption: Visualization of GPCR signaling using BDP FL azide labeled receptors.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inefficient CuAAC reaction. | - Ensure the sodium ascorbate solution is freshly prepared. - Increase the concentration of copper and/or BDP FL azide. - Add a copper-stabilizing ligand like THPTA. - Degas the reaction mixture to remove oxygen, which can oxidize Cu(I). |

| Degradation of the target biomolecule. | - Use a copper ligand (e.g., THPTA) to protect the biomolecule from oxidative damage. - Reduce the reaction time or temperature. | |

| High Background Fluorescence | Non-specific binding of BDP FL azide. | - Increase the number and duration of washing steps after the labeling reaction. - Include a blocking agent (e.g., BSA) in the washing buffer for cell-based assays. - Reduce the concentration of BDP FL azide. |

| Cell Toxicity (in live-cell labeling) | Copper-mediated cytotoxicity. | - Use a biocompatible copper ligand such as THPTA. - Minimize the concentration of copper and the incubation time. - Ensure thorough washing of the cells after labeling. |

Applications in Drug Development

The CuAAC reaction with BDP FL azide is a powerful tool in various stages of drug development:

-

Target Identification and Validation: Fluorescently labeling proteins or other biomolecules allows for their visualization and tracking within cells, helping to elucidate their function and role in disease pathways.

-

High-Throughput Screening (HTS): Fluorescently tagged molecules can be used in HTS assays to identify compounds that bind to a specific target or inhibit a particular enzymatic activity.

-

Drug Delivery Studies: BDP FL azide can be used to label drug delivery vehicles (e.g., nanoparticles, liposomes) to track their uptake, distribution, and release within cells and tissues.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled drug molecules can be visualized to study their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with their biological targets.

By providing a robust and versatile method for fluorescently labeling a wide range of biomolecules, the combination of BDP FL azide and CuAAC chemistry offers significant advantages for researchers and professionals in the field of drug discovery and development.

References

- 1. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a bioorthogonal fluorescence-based assay for assessing drug uptake and delivery in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

BDP FL Azide: A High-Performance Tool for Protein Labeling in Live Cells

BDP FL azide emerges as a powerful fluorescent probe for the precise labeling and visualization of proteins within their native cellular environment. Its exceptional brightness, photostability, and compatibility with bioorthogonal click chemistry make it an invaluable tool for researchers, scientists, and drug development professionals seeking to unravel complex cellular processes.

This BODIPY-based dye, with its vibrant green fluorescence, offers researchers a robust method to track protein localization, dynamics, and interactions in real-time. This is achieved through a two-step process: the metabolic incorporation of a bioorthogonal handle (an alkyne or a strained cyclooctyne) into a protein of interest, followed by the highly specific and efficient click reaction with BDP FL azide. This approach provides a significant advantage over traditional fluorescent protein fusions, as the small size of the azide tag is less likely to interfere with the natural function of the target protein.

Key Applications in Research and Drug Development

The versatility of BDP FL azide lends itself to a wide range of applications, including:

-

Pulse-Chase Analysis of Protein Synthesis and Turnover: By introducing an alkyne- or azide-containing amino acid analog for a defined period, researchers can specifically label and track newly synthesized proteins, providing insights into protein half-life and degradation pathways.

-

Visualization of Post-Translational Modifications: Metabolic labeling with modified precursors for glycosylation, fatty acylation, or other modifications allows for the specific visualization of these dynamic processes.

-

Drug Target Engagement and Localization: In drug development, BDP FL azide can be used to visualize the interaction of a drug candidate with its intracellular target, confirming target engagement and providing information on subcellular localization.

-

High-Throughput Screening: The brightness and photostability of BDP FL make it suitable for automated high-content imaging and flow cytometry-based assays to screen for compounds that modulate protein expression, localization, or modification.

Quantitative Data Summary

The following tables provide a summary of the key photophysical properties of BDP FL azide and typical experimental parameters for its use in live-cell protein labeling.

Table 1: Photophysical Properties of BDP FL Azide

| Property | Value | Reference |

| Excitation Maximum (λex) | ~503 nm | [1][2][3][4] |

| Emission Maximum (λem) | ~509-512 nm | [1] |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.97 | |

| Purity | ≥95% | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

Table 2: Typical Experimental Parameters for Live-Cell Protein Labeling

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |

| Metabolic Labeling | |||

| Alkyne-modified amino acid (e.g., L-Homopropargylglycine, HPG) | 25 - 100 µM for 1 - 24 hours | 25 - 100 µM for 1 - 24 hours | |

| Click Reaction | |||

| BDP FL Azide Concentration | 1 - 25 µM | 1 - 10 µM | |

| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Not Applicable | |

| Copper Ligand (e.g., THPTA) | 250 - 500 µM | Not Applicable | |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM | Not Applicable | |

| Strained Alkyne (e.g., DBCO, BCN) | Not Applicable | 5 - 25 µM | |

| Incubation Time | 10 - 60 minutes | 30 - 120 minutes | |

| Incubation Temperature | Room Temperature or 37°C | Room Temperature or 37°C |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne Analog

This protocol describes the incorporation of an alkyne-containing amino acid analog, L-Homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-Homopropargylglycine (HPG)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to 70-80% confluency.

-

Wash the cells once with pre-warmed PBS.

-

Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

-

Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-100 µM HPG.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.

-